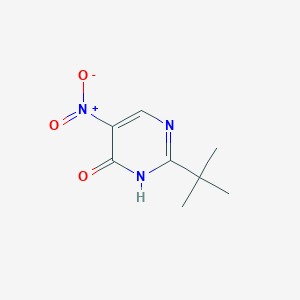![molecular formula C7H5BrN2OS B11768047 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the class of isothiazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 3rd position on the isothiazolo[4,3-b]pyridine ring. It has a molecular formula of C7H5BrN2OS and a molar mass of 245.1 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of a brominated pyridine derivative with a methoxy-substituted thiazole under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazolopyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary and are often elucidated through molecular docking and biological assays .
Comparison with Similar Compounds
6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
6-Bromo-3H-imidazo[4,5-b]pyridine: This compound has a similar structure but lacks the methoxy group, which can affect its chemical reactivity and biological activity.
6-Bromo-3H-imidazo[4,5-b]pyridin-2-ol: This compound contains a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN2OS |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
6-bromo-3-methoxy-[1,2]thiazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-6-5(10-12-7)2-4(8)3-9-6/h2-3H,1H3 |
InChI Key |
GKKVMFNRBFGNPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NS1)C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B11767991.png)





![N-(7-(Hydroxy(p-tolyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11768027.png)


![4-[(1,3-Benzothiazol-2-yl)oxy]aniline](/img/structure/B11768042.png)


